molecular formula C16H18N2O2S B2402288 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea CAS No. 2034562-91-7

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea

Cat. No.: B2402288
CAS No.: 2034562-91-7
M. Wt: 302.39
InChI Key: QPCPTGKFRAPVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic five-membered sulfur-containing ring.

    Benzylurea: A compound containing a benzyl group attached to a urea moiety.

    Acetylthiophene: Thiophene with an acetyl group at the 5-position.

Uniqueness

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-benzylurea is unique due to the combination of the thiophene ring, acetyl group, ethyl chain, and benzylurea moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or benzylurea derivatives .

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-benzylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12(19)15-8-7-14(21-15)9-10-17-16(20)18-11-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCPTGKFRAPVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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